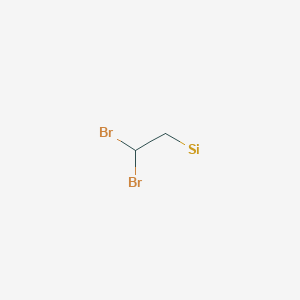
beta-Dibromoethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Dibromoethylsilane: is an organosilicon compound characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Dibromoethylsilane can be synthesized through several methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_5\text{SiH}_3 + \text{Br}_2 \rightarrow \text{C}_2\text{H}_4\text{SiBr}_2 + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature and reaction time to ensure high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Beta-Dibromoethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylsilane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Substitution Reactions: Formation of ethylsilane derivatives with different functional groups.
Reduction Reactions: Formation of ethylsilane.
Oxidation Reactions: Formation of silanol or siloxane compounds.
Scientific Research Applications
Beta-Dibromoethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of beta-Dibromoethylsilane involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Bromotrimethylsilane: Another brominated organosilicon compound with similar reactivity.
Ethylsilane: Lacks the bromine atoms but shares the ethylsilane backbone.
Dibromomethane: Contains two bromine atoms but is bonded to a carbon atom instead of silicon.
Uniqueness: Beta-Dibromoethylsilane is unique due to the presence of both bromine atoms and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C2H3Br2Si |
|---|---|
Molecular Weight |
214.94 g/mol |
InChI |
InChI=1S/C2H3Br2Si/c3-2(4)1-5/h2H,1H2 |
InChI Key |
WRAXCYIIRXWQCF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


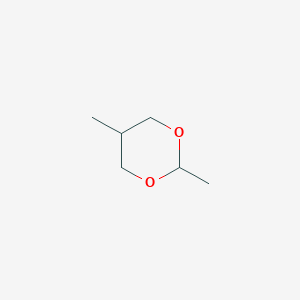
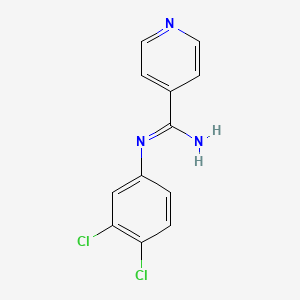
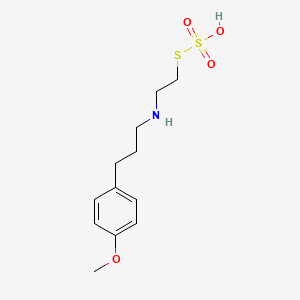
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
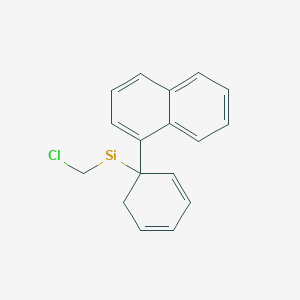

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

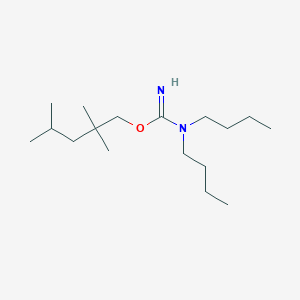
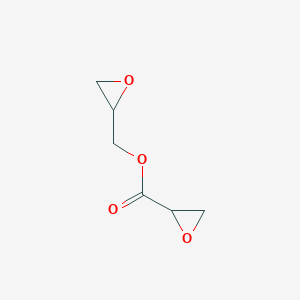
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
